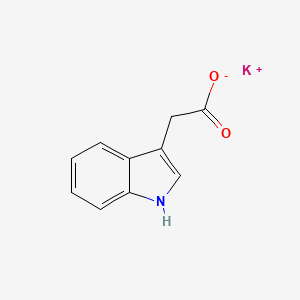
potassium;2-(1H-indol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “potassium;2-(1H-indol-3-yl)acetate” is a chemical entity with unique properties and applications It is important in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of potassium;2-(1H-indol-3-yl)acetate likely involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and equipment. The goal is to produce the compound in large quantities while maintaining high quality and consistency.
Chemical Reactions Analysis
Types of Reactions
potassium;2-(1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis and applications.
Scientific Research Applications
potassium;2-(1H-indol-3-yl)acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.
Biology: It may be used in biological assays and experiments to study its effects on biological systems.
Medicine: The compound could have potential therapeutic applications, such as in drug development or as a diagnostic tool.
this compound may be used in industrial processes, such as in the production of materials or as a catalyst in chemical reactions.Mechanism of Action
The mechanism of action of potassium;2-(1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may include enzymes, receptors, or other biomolecules that are critical for the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to potassium;2-(1H-indol-3-yl)acetate include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or molecular frameworks, leading to analogous chemical behaviors and applications.
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of properties, such as its reactivity, stability, and specific applications. This uniqueness makes it valuable for certain scientific and industrial purposes where other compounds may not be as effective.
Conclusion
This compound is a versatile and important compound with a wide range of applications in various fields. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its significance and potential for further exploration and utilization.
Properties
IUPAC Name |
potassium;2-(1H-indol-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2.K/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWMEUAQPRACHM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8KNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-3H-purin-6-one](/img/structure/B7775249.png)
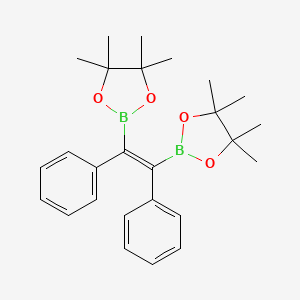
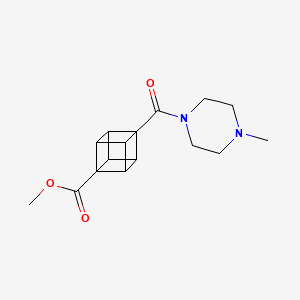
![2-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-1-ium-1-yl]acetate](/img/structure/B7775270.png)
![(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)-methylazanium;chloride](/img/structure/B7775272.png)
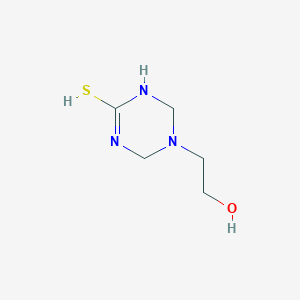
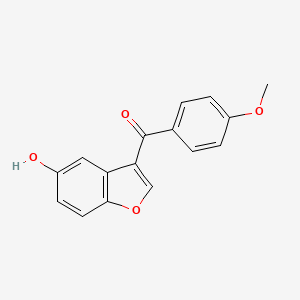
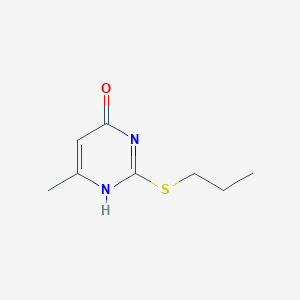
![methyl 4-oxo-2-[3-(trifluoromethyl)anilino]thiophene-3-carboxylate](/img/structure/B7775303.png)
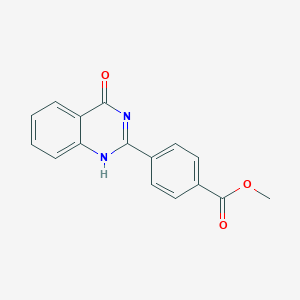
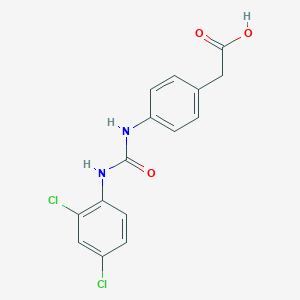
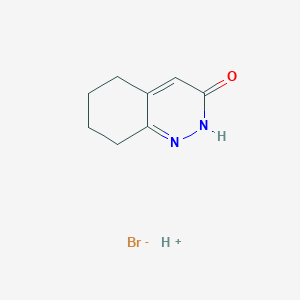
![2-[(1,3-benzodioxol-5-ylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7775335.png)
![2-[(2-fluoroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7775337.png)
